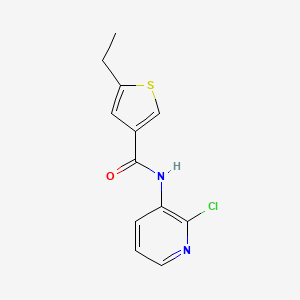

![molecular formula C23H19N3OS2 B4629452 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide often involves multi-step reactions. For instance, Duran and Canbaz (2013) detailed the synthesis of drug precursors involving 2-chloro-N-(thiazol-2-yl) acetamide compounds and 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives, showcasing the complexity of synthesizing benzothiazole acetamide derivatives (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various analytical techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis. The structural confirmation is crucial for identifying the exact configuration and functional groups present in the molecule, affecting its reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactions involving benzothiazole acetamide derivatives highlight their reactivity towards different reagents. For example, the formation of 2-(4-acylaminophenyl)benzothiazoles and their subsequent reactions provide insights into the acetylation process and its impact on antitumor activities of the parent amines, demonstrating the importance of functional group modifications in determining the biological activities of these compounds (Chua et al., 1999).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are determined through experimental observations. These properties are influenced by the compound's molecular structure and are essential for understanding its behavior in different environments and potential applications in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, such as pKa values, reactivity towards other chemical agents, and stability under various conditions, are critical for predicting the compound's behavior in biological systems. The pKa values, for instance, provide information on the compound's ionization state, which is crucial for its absorption and distribution within the body. Duran and Canbaz (2013) found that the protonation of similar compounds occurs on the nitrogen at the imidazole and benzothiazole rings, affecting their chemical behavior in biological environments (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Antitumor Activity

N-({[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide and its derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, and renal cancers. The mechanism of action of these benzothiazoles is not fully defined but is suspected to involve metabolic transformations, such as N-acetylation and oxidation, which play a central role in their antitumor effects (Chua et al., 1999).

Metabolic Transformations

Several studies have focused on the metabolic pathways and transformations of these benzothiazole derivatives. The metabolic process involves N-acetylation and oxidation, with the nature of the substituent dictating the predominant process. These metabolic transformations are crucial for the drug's antitumor activity, as they lead to the formation of active metabolites that are responsible for the drug's efficacy against cancer cells (Yurttaş et al., 2015).

DNA Adduct Formation

Some derivatives of N-({[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide have been found to form DNA adducts in sensitive tumor cells, both in vitro and in vivo. This suggests a mechanism of action involving the interaction of these compounds with DNA, leading to the inhibition of tumor growth. The formation of DNA adducts is significant at concentrations greater than 100 nM, highlighting the drug's potential for targeted cancer therapy (Leong et al., 2003).

Pharmaceutical Development

The pharmaceutical development of these benzothiazoles has been a topic of interest, with studies focusing on the synthesis of water-soluble prodrugs for parenteral administration. These developments aim to address formulation and bioavailability issues, making these compounds more suitable for clinical use. The prodrugs demonstrate good water solubility and stability, and they are capable of generating active metabolites in vivo, making them promising candidates for antitumor therapy (Hutchinson et al., 2002).

Propiedades

IUPAC Name |

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3OS2/c1-15-11-12-17(22-24-18-9-5-6-10-20(18)29-22)14-19(15)25-23(28)26-21(27)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H2,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZVLDJBIODTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)

![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)

![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)

![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)

![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)

![2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4629420.png)

![ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629429.png)

![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)

![4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)

![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4629472.png)